

Application of Cercosporamide in Studying the Pkc1 Signaling Pathway

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Compound of Interest

Compound Name: **Cercosporamide**

Cat. No.: **B1662848**

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Introduction

Cercosporamide is a natural product that has been identified as a highly potent and selective inhibitor of the fungal protein kinase C 1 (Pkc1).^{[1][2][3]} The Pkc1-mediated cell wall integrity (CWI) signaling pathway is crucial for fungal growth, morphogenesis, and survival, making it an attractive target for the development of novel antifungal therapies.^{[1][2][4]} Loss of Pkc1 function leads to rapid cell autolysis, highlighting its essential role.^{[1][5]} **Cercosporamide**'s specific inhibition of this kinase provides a powerful tool for dissecting the Pkc1 signaling cascade and for exploring its potential as an antifungal agent. These application notes provide detailed protocols for utilizing **Cercosporamide** to study the Pkc1 pathway, assess its antifungal activity, and evaluate its synergistic potential with other antifungal drugs.

Mechanism of Action

Cercosporamide acts as an ATP-competitive inhibitor of Pkc1.^{[1][3][6]} This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade responsible for maintaining cell wall integrity. The inhibition is highly potent, with inhibitory concentrations in the nanomolar range.^{[1][3][6]} The specificity of **Cercosporamide** for fungal Pkc1 makes it a valuable molecular probe for studying this pathway with minimal off-target effects in many experimental systems.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Cercosporamide**'s activity against Pkc1 and fungal cells.

Table 1: In Vitro Kinase Inhibition Data

Target Kinase	Parameter	Value	Organism Source	Reference
CaPkc1	IC ₅₀	<50 nM	Candida albicans	[1] [6]
CaPkc1	K _i	<7 nM	Candida albicans	[1] [6]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. K_i (Inhibition constant) is an indication of the binding affinity of the inhibitor to the enzyme.

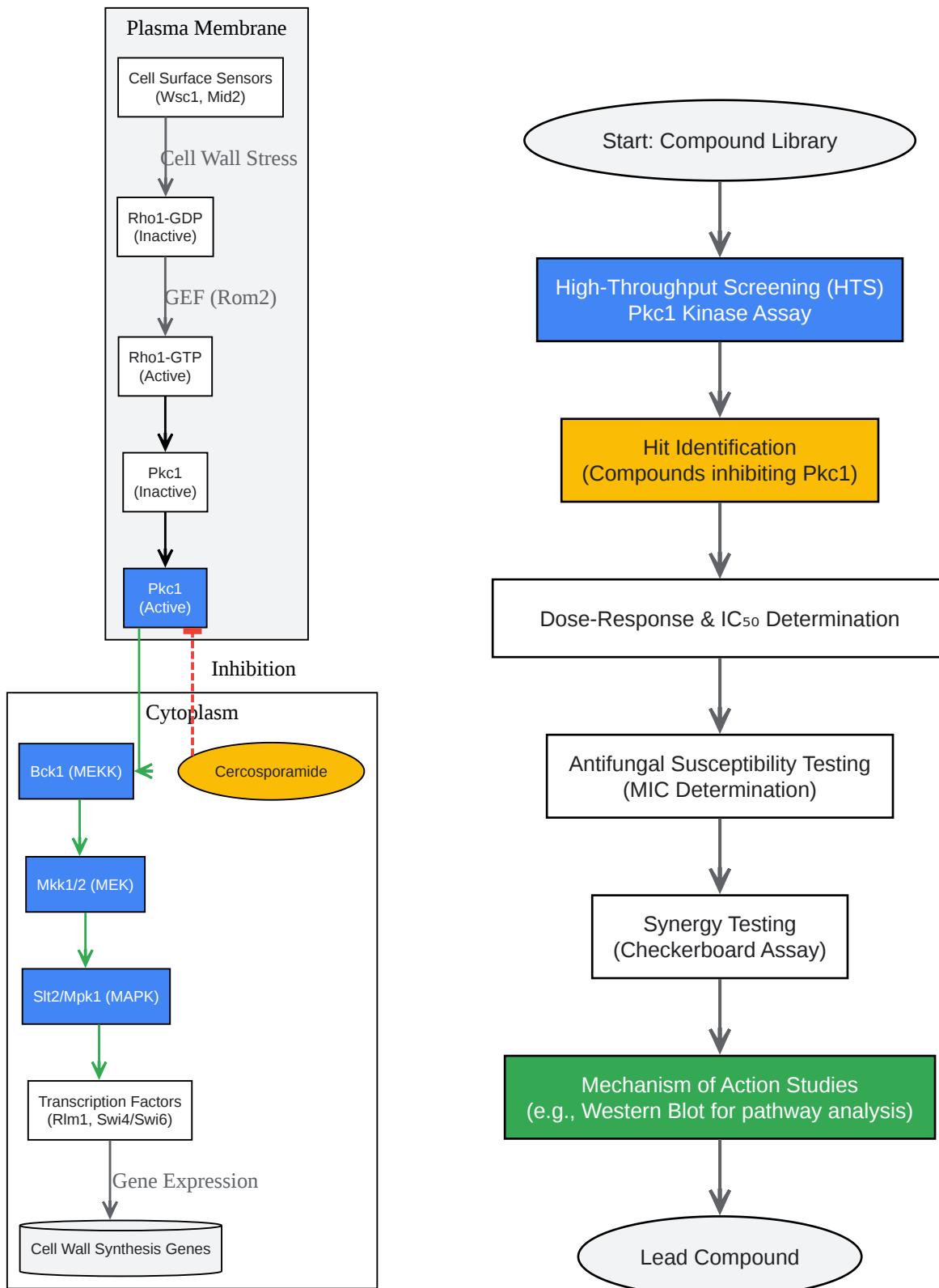
Table 2: Antifungal Activity Data

Fungal Species	Parameter	Value (µg/mL)	Reference
Candida albicans	MIC	10	[1]
Aspergillus fumigatus	MIC	10	[1]
Colletotrichum gloeosporioides	EC ₅₀	3.8	[7]
Colletotrichum scovillei	EC ₅₀	7.0	[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Pkc1 signaling pathway and a general workflow for screening potential inhibitors.



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